FPI-1465 is a novel compound classified as a diazabicyclooctane, primarily developed as a beta-lactamase inhibitor. Its significance lies in its potential to enhance the efficacy of beta-lactam antibiotics against bacteria that produce beta-lactamase enzymes, which are responsible for antibiotic resistance. The compound is currently in the discovery phase, indicating ongoing research and development efforts aimed at understanding its full potential and applications in combating resistant bacterial infections .
The synthesis of FPI-1465 involves several key methodologies that focus on optimizing yield and purity while minimizing the use of hazardous reagents. The synthetic pathway typically includes:
Technical details regarding specific reaction conditions, such as temperature and solvent choice, are crucial for optimizing the synthesis. For instance, reactions may be conducted under controlled temperatures to ensure selectivity and minimize by-products .
FPI-1465 features a complex molecular structure characteristic of diazabicyclooctanes. The structural formula can be represented as follows:
FPI-1465 undergoes several critical chemical reactions that define its functionality as a beta-lactamase inhibitor:
Technical details such as reaction kinetics and the stability of intermediates during these processes are vital for understanding the compound's efficacy.
FPI-1465 functions primarily by forming a stable complex with beta-lactamase enzymes. This interaction prevents the enzymes from hydrolyzing beta-lactam antibiotics, thereby restoring their antibacterial activity against resistant strains. The mechanism involves:
Data from studies indicate that FPI-1465 exhibits high affinity for various classes of beta-lactamases, making it a promising candidate for combination therapies with existing antibiotics.
FPI-1465 possesses distinct physical and chemical properties that influence its behavior in biological systems:
These properties are critical for determining the compound's formulation and delivery methods in clinical settings.
The primary application of FPI-1465 lies in its potential use as a beta-lactamase inhibitor in antibiotic therapy. Its ability to restore the effectiveness of beta-lactam antibiotics against resistant bacterial strains positions it as a valuable tool in addressing the growing issue of antibiotic resistance. Ongoing research aims to explore its effectiveness in various clinical scenarios involving multi-drug resistant pathogens .
The silent pandemic of antimicrobial resistance is increasingly driven by Enterobacteriaceae and non-fermenters like Pseudomonas aeruginosa, which deploy extended-spectrum β-lactamases (ESBLs), carbapenemases (e.g., KPC, OXA-48, VIM), and porin modifications to evade β-lactams. These pathogens cause recalcitrant hospital-acquired infections, with mortality rates exceeding 50% in bloodstream infections involving carbapenem-resistant strains [2] [5] [6]. The World Health Organization classifies carbapenem-resistant Pseudomonas aeruginosa and Enterobacterales as critical-priority pathogens due to sparse therapeutic options. β-lactamases hydrolyze the amide bond of β-lactam antibiotics, while concurrently, reduced drug accumulation arises from efflux pumps (e.g., MexAB-OprM) and porin loss (e.g., OprD) [3] [6]. This multifactorial resistance necessitates innovative strategies beyond conventional β-lactam/β-lactamase inhibitor combinations, which remain inactive against metallo-β-lactamases (MBLs) and many class D enzymes [5] [9].
Dual-target inhibitors counteract resistance by simultaneously inhibiting β-lactamases and penicillin-binding proteins (PBPs). PBPs are transmembrane enzymes essential for peptidoglycan cross-linking; their inhibition disrupts cell wall integrity [3] [9]. Traditional β-lactams (e.g., penicillins, cephalosporins) inhibit PBPs but are vulnerable to hydrolysis by β-lactamases. FPI-1465 exemplifies a new class of diazabicyclooctane (DBO) inhibitors that covalently inactivate serine β-lactamases (classes A, C, D) while also binding PBPs, thereby preserving companion β-lactams and exerting intrinsic antibacterial activity [1] [4] [7]. This dual mechanism circumvents standalone limitations of classical β-lactamase inhibitors (e.g., clavulanate), which lack direct antibacterial effects and are ineffective against many carbapenemases [2] [9]. Preclinical data confirm that dual inhibitors restore susceptibility to β-lactams even in strains co-expressing ESBLs, AmpC, and carbapenemases [2] [5].
Diazabicyclooctanes are bicyclic compounds characterized by a strained 5,6-fused ring system with a urea moiety. Their mechanism involves reversible covalent binding to serine β-lactamases, forming long-lived acyl-enzyme complexes that resist hydrolysis [7] [9]. Unlike monocyclic β-lactamase inhibitors, Diazabicyclooctanes penetrate Gram-negative outer membranes efficiently due to their compact molecular structure and zwitterionic properties [9]. FPI-1465, a clinically advanced Diazabicyclooctane, demonstrates broad-spectrum activity:
Table 1: Inhibitory Activity of FPI-1465 Against Key Molecular Targets
| Target Type | Specific Target | Affinity (IC50/Kd) | Biological Consequence |
|---|---|---|---|
| Penicillin-Binding Protein | PBP2 | 1.0 μg/mL | Cell wall defects, spherical morphology |
| Serine-β-Lactamase | CTX-M-15 | 0.011 μM | Protection of β-lactams from hydrolysis |
| Serine-β-Lactamase | OXA-48 | 5.3 μM | Carbapenemase neutralization |
Structural studies reveal that FPI-1465’s sulfate group and diazabicyclooctane core form hydrogen bonds with the active-site serine of Escherichia coli PBP1b (PDB: 5FGZ), while its pyrrolidinyloxy group stabilizes the complex via hydrophobic interactions [7]. This binding mode is distinct from β-lactams, enabling activity against strains with mutated PBPs [7] [9]. In Pseudomonas aeruginosa, FPI-1465 synergizes with carbapenems and cephalosporins by augmenting periplasmic concentrations and saturating PBP targets [6].
Table 2: Resistance Reversal by FPI-1465 in Preclinical Studies
| Resistance Mechanism | Companion Antibiotic | Fold Reduction in MIC | Pathogen |
|---|---|---|---|
| ESBLs (CTX-M-15) | Ceftazidime | Up to 256-fold | Enterobacter cloacae |
| Carbapenemases (KPC/VIM) | Meropenem | Up to 128-fold | Pseudomonas aeruginosa |
| Carbapenemases (KPC-2) | Aztreonam | Up to 4,096-fold | Klebsiella pneumoniae |
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.:
CAS No.: 593-80-6